3-Cyclopropoxy-2-methoxypyridin-4-amine
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Overview
Description
3-Cyclopropoxy-2-methoxypyridin-4-amine is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol . This compound is part of the pyridine family and is characterized by the presence of a cyclopropoxy group and a methoxy group attached to the pyridine ring.
Preparation Methods
The synthesis of 3-Cyclopropoxy-2-methoxypyridin-4-amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction typically involves the coupling of a halogenated pyridine derivative with a cyclopropylboronic acid or ester in the presence of a palladium catalyst and a base.
Chemical Reactions Analysis
3-Cyclopropoxy-2-methoxypyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or cyclopropoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
3-Cyclopropoxy-2-methoxypyridin-4-amine has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-methoxypyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The exact molecular targets and pathways involved can vary based on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-Cyclopropoxy-2-methoxypyridin-4-amine can be compared with other similar compounds, such as:
4-Amino-3-methoxypyridine: This compound has a similar pyridine structure but lacks the cyclopropoxy group.
3-Cyclopropoxy-4-methoxypyridin-2-amine: This compound has a similar structure but with different positions of the methoxy and cyclopropoxy groups.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-methoxypyridin-4-amine |
InChI |
InChI=1S/C9H12N2O2/c1-12-9-8(13-6-2-3-6)7(10)4-5-11-9/h4-6H,2-3H2,1H3,(H2,10,11) |
InChI Key |
XIHAEMBVXYPJDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1OC2CC2)N |
Origin of Product |
United States |
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